

# Application Notes and Protocols for PSAM4-GlyR Expression and Activation with uPSEM792

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## Compound of Interest

Compound Name: uPSEM792 hydrochloride

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of viral vector strategies for the expression of the chemogenetic receptor PSAM4-GlyR and its subsequent activation by the potent and selective agonist uPSEM792 for neuronal silencing.

## Introduction

Chemogenetics offers a powerful approach for the remote control of neuronal activity. The PSAM4-GlyR (Pharmacologically Selective Actuator Module based on the Glycine Receptor) is a chimeric ligand-gated ion channel designed for neuronal silencing.[1] It combines the ligand-binding domain of a modified  $\alpha 7$  nicotinic acetylcholine receptor with the chloride-conducting pore of the glycine receptor.[1] This engineered receptor is insensitive to endogenous ligands but can be potently activated by pharmacologically selective effector molecules (PSEMs), such as uPSEM792.[2][3] Activation of PSAM4-GlyR leads to an influx of chloride ions, resulting in hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[4]

This document outlines strategies for the delivery of the PSAM4-GlyR gene using adeno-associated virus (AAV) and lentiviral vectors, along with protocols for in vitro and in vivo activation with uPSEM792 and subsequent functional validation.

## Data Presentation

Table 1: Properties of the PSAM4-GlyR Agonist uPSEM792

Property	Value	Reference
Agonist	uPSEM792 hydrochloride	[5]
Target	PSAM4-GlyR	[2]
Ki for PSAM4-GlyR	0.7 nM	[2][3]
Selectivity	>10,000-fold over $\alpha$ 7-GlyR, $\alpha$ 7-5HT3, and 5HT3-R	[3]
In Vitro Concentration	10 nM - 100 nM	[6][7]
In Vivo Dosage (mouse, i.p.)	3 mg/kg	[8]
Solubility	Soluble to 100 mM in water	[3]
Storage	-20°C	[3]

Table 2: Quantitative Effects of PSAM4-GlyR Activation by uPSEM792 in Neurons

Parameter	Effect	Concentration/ Dosage	Cell Type	Reference
Inward Current	$-43.0 \pm 10.1$ pA	10 nM	D1-Medium Spiny Neurons	[7]
Inward Current	$-275.5 \pm 57.1$ pA	50 nM	D1-Medium Spiny Neurons	[7]
Membrane Potential	$6.4 \pm 2.0$ mV depolarization	10 nM	D1-Medium Spiny Neurons	[7]
Membrane Potential	$20.9 \pm 3.4$ mV depolarization	50 nM	D1-Medium Spiny Neurons	[7]
Membrane Conductance	$38.7 \pm 7.4$ nS increase	10 nM	Mouse Sensory Neurons	[6]
Rheobase	Increased	10 nM	Mouse Sensory Neurons	[6]
Neuronal Firing	Strongly silenced	3 mg/kg (i.p.)	Mouse Hippocampal CA1 Neurons	[8]

## Signaling Pathway and Experimental Workflow

### Signaling Pathway

The activation of PSAM4-GlyR by uPSEM792 leads to a direct influx of chloride ions, resulting in neuronal silencing.

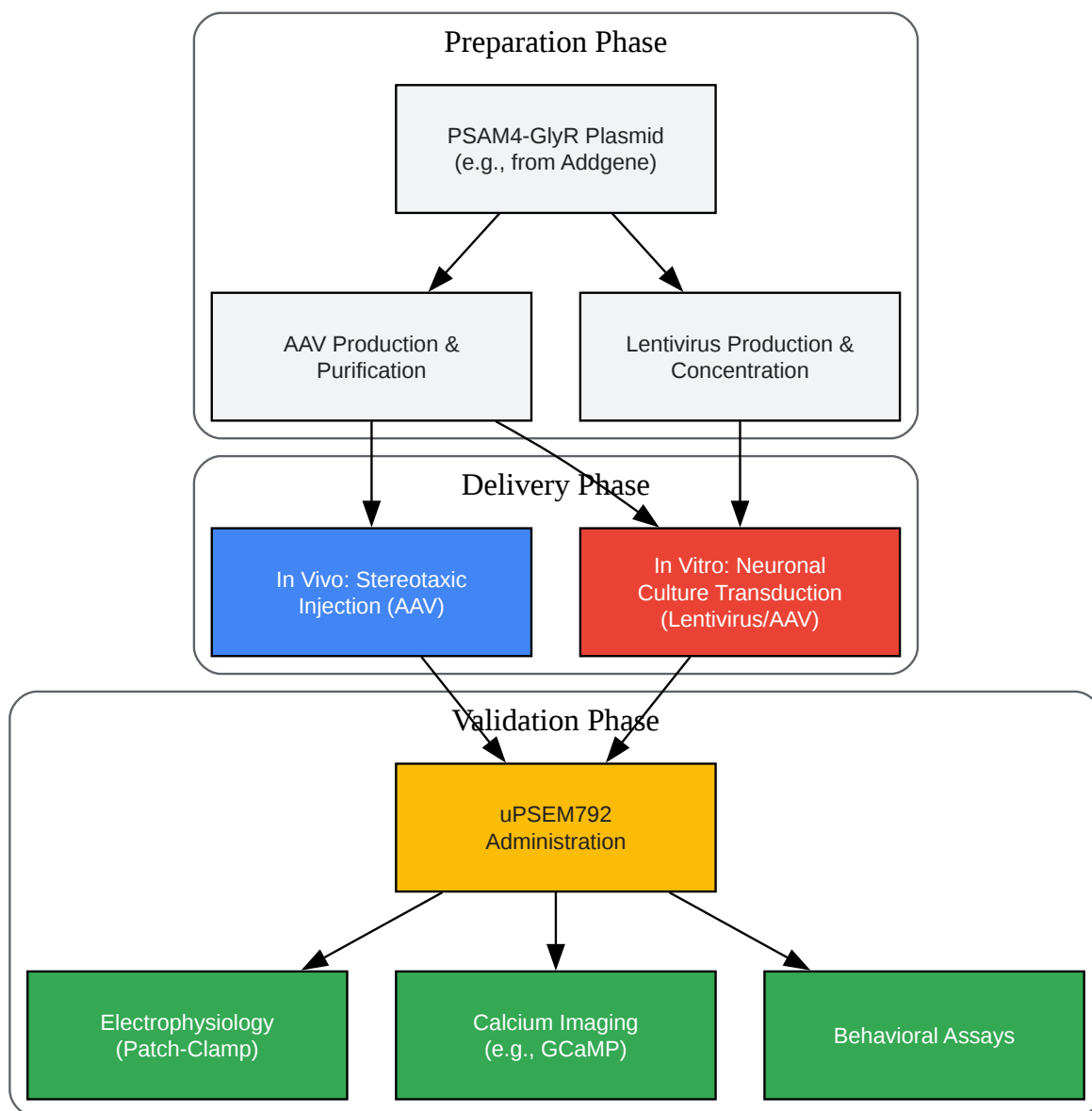


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Caption: uPSEM792-mediated activation of PSAM4-GlyR and subsequent neuronal silencing.

## Experimental Workflow

A typical workflow for utilizing the PSAM4-GlyR/uPSEM792 system involves viral vector production, delivery to the target cells, and functional validation.



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Caption: General experimental workflow for PSAM4-GlyR mediated neuronal silencing.

## Experimental Protocols

### Protocol 1: AAV Production and Purification

This protocol is adapted for the production of high-titer AAV vectors suitable for in vivo use.

#### Materials:

- HEK293T cells
- AAV transfer plasmid containing PSAM4-GlyR (e.g., AAV-SYN-PSAM4-GlyR-IRES-EGFP)[9][10]
- AAV helper plasmid (e.g., pDF6)
- AAV rep/cap plasmid (e.g., for AAV5 or AAV9 serotype)[9][10]
- Polyethylenimine (PEI)
- DMEM, FBS, and other cell culture reagents
- Iodixanol
- Syringes and filters (0.45 µm)
- Ultracentrifuge and rotors

#### Procedure:

- Cell Culture: Culture HEK293T cells to 70-80% confluency in 15 cm dishes.[11]
- Transfection: Prepare a DNA-PEI mixture. For each 15 cm dish, use a total of 40 µg of plasmid DNA (20 µg transfer, 10 µg helper, 10 µg rep/cap) and 120 µg of PEI.[11] Incubate the mixture for 20 minutes at room temperature before adding to the cells.
- Harvest: After 72 hours, harvest the cells and the supernatant.
- Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to release viral particles.[11]

- Purification:
  - Treat the lysate with a nuclease (e.g., Benzonase) to digest unpackaged DNA.
  - Clarify the lysate by centrifugation.
  - Perform an iodixanol gradient ultracentrifugation to purify the AAV particles.[\[9\]](#)[\[11\]](#)
  - Collect the viral fraction and buffer exchange into a suitable formulation buffer (e.g., PBS with 0.001% Pluronic F-68).
- Titer Determination: Determine the viral genome titer using qPCR. Titers of  $\geq 1 \times 10^{13}$  vg/mL are typically suitable for in vivo injections.[\[11\]](#)

## Protocol 2: In Vivo Stereotaxic Injection of AAV

This protocol describes the stereotaxic injection of AAV-PSAM4-GlyR into the mouse brain.

Materials:

- AAV-PSAM4-GlyR vector
- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- Stereotaxic apparatus
- Microinjection pump and syringe (e.g., Hamilton syringe)
- Surgical tools

Procedure:

- Anesthesia and Preparation: Anesthetize the mouse and place it in the stereotaxic frame.[\[12\]](#) Shave the scalp and clean with an antiseptic solution. Apply eye ointment to prevent corneal drying.
- Incision: Make a midline incision to expose the skull.

- Craniotomy: Identify the target coordinates using a stereotaxic atlas. Drill a small burr hole over the target injection site.[\[13\]](#)
- Injection: Lower the injection needle to the desired depth.[\[13\]](#) Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to a total volume of 200-500 nL.
- Post-injection: Slowly retract the needle and suture the incision. Monitor the animal until it recovers from anesthesia. Allow 2-4 weeks for transgene expression before subsequent experiments.

## Protocol 3: In Vitro Transduction of Primary Neurons with Lentivirus

This protocol details the transduction of cultured primary neurons with lentiviral vectors expressing PSAM4-GlyR.

Materials:

- Lentiviral particles containing PSAM4-GlyR
- Primary neuronal culture
- Lenti-X concentrator (optional)

Procedure:

- Lentivirus Production: Produce lentivirus in HEK293T cells by co-transfecting the transfer plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[\[2\]](#)  
[\[14\]](#)
- Concentration: Harvest the supernatant containing viral particles and concentrate using a Lenti-X concentrator or ultracentrifugation.[\[14\]](#)
- Transduction: Add the concentrated lentivirus to the primary neuronal culture at a desired multiplicity of infection (MOI).

- Expression: Allow 5-7 days for robust expression of PSAM4-GlyR before performing functional assays.

## Protocol 4: In Vitro Activation and Electrophysiological Recording

This protocol describes the activation of PSAM4-GlyR in cultured neurons and the assessment of neuronal silencing using patch-clamp electrophysiology.

### Materials:

- PSAM4-GlyR expressing neurons
- uPSEM792 stock solution
- Patch-clamp rig with amplifier and data acquisition system
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution

### Procedure:

- Preparation: Prepare a stock solution of uPSEM792 in water or DMSO.[\[3\]](#)
- Recording: Obtain a whole-cell patch-clamp recording from a PSAM4-GlyR expressing neuron.
- Baseline: Record baseline neuronal activity, including resting membrane potential, input resistance, and firing response to current injections.
- Activation: Perfuse the bath with aCSF containing uPSEM792 (e.g., 10-100 nM).[\[6\]](#)[\[7\]](#)
- Post-Activation Recording: Record the changes in membrane potential, input resistance, and firing properties. A successful silencing will be indicated by hyperpolarization (or depolarization block), a decrease in input resistance, and an increase in the current required to elicit an action potential (rheobase).[\[6\]](#)



## Protocol 5: In Vivo Activation and Calcium Imaging

This protocol outlines the in vivo activation of PSAM4-GlyR and the monitoring of neuronal activity using two-photon calcium imaging.

Materials:

- Mouse expressing PSAM4-GlyR in the target neurons and a genetically encoded calcium indicator (e.g., GCaMP)
- uPSEM792
- Two-photon microscope
- Head-fixation apparatus

Procedure:

- **Animal Preparation:** Anesthetize the mouse and perform a craniotomy over the region of interest. Implant a cranial window for optical access.
- **Baseline Imaging:** After recovery, head-fix the awake mouse and perform two-photon imaging to record baseline calcium transients in the PSAM4-GlyR expressing neurons.
- **uPSEM792 Administration:** Administer uPSEM792 systemically (e.g., 3 mg/kg, i.p.).<sup>[8]</sup>
- **Post-Administration Imaging:** Record calcium transients following uPSEM792 administration. A significant reduction in the frequency and amplitude of calcium transients indicates successful neuronal silencing.<sup>[8]</sup>

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